1-(5-(Hydroxymethyl)-2,5-dihydrofuran-2-YL)pyrimidine-2,4(1H,3H)-dione

Anti-HIV Nucleoside analogue Structure-activity relationship

Researchers investigating 2',3'-didehydro-2',3'-dideoxynucleoside (d4N) anti-HIV SAR require a matched negative control to isolate 5-methyl substituent effects. Stavudine (d4T) shows MIC₅₀ = 3.4 µM, while this unsubstituted d4U analogue exhibits no activity up to 500 µM. - **Key application**: Null control for ProTide prodrug activation studies; confirms phosphorylation blockade downstream of monophosphate formation. - **Mechanistic utility**: Substrate for NDPK specificity studies; hydrolysis reference (glycosidic bond ΔG‡ = 25.8 kcal/mol). - **Supply**: Standard research packaging; immediate dispatch for medicinal chemistry libraries.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
Cat. No. B12274068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(Hydroxymethyl)-2,5-dihydrofuran-2-YL)pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1=CC(OC1CO)N2C=CC(=O)NC2=O
InChIInChI=1S/C9H10N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h1-4,6,8,12H,5H2,(H,10,13,14)
InChIKeyNZXWQUCGACTHLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

d4U Compound Identity, Synonyms, and Nucleoside Scaffold


1-(5-(Hydroxymethyl)-2,5-dihydrofuran-2-YL)pyrimidine-2,4(1H,3H)-dione, systematically also known as 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione, is the IUPAC designation for the nucleoside analogue most commonly referred to in the research literature as 2',3'-didehydro-2',3'-dideoxyuridine (abbreviated d4U or ddeUrd) [1]. This compound belongs to the 2',3'-didehydro-2',3'-dideoxynucleoside (ddeN) family, characterized by a 2',3'-unsaturated furanose ring coupled to a uracil base [2]. It is commercially catalogued under CAS 5974-93-6 (also 6195-70-6), with molecular formula C₉H₁₀N₂O₄ and molecular weight 210.19 g/mol . As a pyrimidine nucleoside analogue with a 2',3'-olefinic bond, d4U is structurally poised between the saturated 2',3'-dideoxyuridine (ddU) and the 5-methyl-substituted clinical agent stavudine (d4T), making it a critical tool compound for structure-activity relationship (SAR) dissection, phosphorylation pathway studies, and prodrug design evaluation [3].

Structural and Metabolic Divergence from d4T, ddU, and ddeN Congeners


Despite sharing a common 2',3'-didehydro-2',3'-dideoxyribonucleoside scaffold with stavudine (d4T), 1-(5-(hydroxymethyl)-2,5-dihydrofuran-2-YL)pyrimidine-2,4(1H,3H)-dione (d4U) exhibits a uniquely null anti-HIV phenotype in its nucleoside form, with no significant anti-retroviral activity at concentrations up to 500 µM, in marked contrast to d4T (MIC₅₀ = 3.4 µM) and ddeCyd (MIC₅₀ = 0.30 µM) [1]. The absence of the 5-methyl substituent on the uracil base and the presence of the 2',3'-double bond collectively determine a cascade of differential properties: altered glycosidic bond stability (RDS free energy barrier of 25.8 kcal/mol for d4U vs. 27.3 kcal/mol for d4T), divergent phosphorylation kinetics, and distinct intracellular triphosphate accumulation profiles [2][3]. Furthermore, whereas the ProTide phosphoramidate prodrug strategy successfully rescues ddU from inactivity to moderate anti-HIV potency, the same approach fails to activate d4U, indicating a phosphorylation blockade downstream of monophosphate formation that is specific to the d4U scaffold [4]. These profound differences mean that procurement of d4U versus d4T, ddU, or other ddeN analogues serves fundamentally different experimental purposes—d4U is not a less potent substitute but a mechanistically distinct tool for probing phosphorylation bottlenecks, hydrolytic stability, and nucleoside kinase substrate specificity.

Quantitative Differential Evidence for d4U Versus Closest Analogs


Anti-HIV Activity Comparison

In a direct comparative study evaluating the entire ddeN series against HIV-1 (HTLV-III) in ATH8 cells, d4U (2',3'-dideoxyuridinene, ddeUrd) showed no significant anti-retroviral activity at 500 µM, whereas its 5-methyl congener d4T (ddeThd, stavudine) exhibited an MIC₅₀ of 3.4 µM, and the cytosine analogue ddeCyd showed the highest potency with MIC₅₀ = 0.30 µM [1]. The saturated analogue ddU (ddUrd) was likewise inactive at 500 µM, but critically, d4U and ddU are distinguished by their divergent responses to ProTide activation (see Evidence Item 3) [1]. This ~150-fold potency gap between d4U and d4T, and >1,600-fold gap versus ddeCyd, is not a gradation of potency but a qualitative difference in antiviral phenotype that makes d4U valuable specifically as a negative-control nucleoside or a scaffold for probing structure-activity determinants of anti-HIV activity [2].

Anti-HIV Nucleoside analogue Structure-activity relationship

Glycosidic Bond Hydrolytic Stability

Computational investigation of the dissociative hydrolysis of pyrimidine d4N nucleosides using the M06-2X(CPCM)/6-31++G(d,p) method with a microhydration model (n = 3 explicit water molecules) revealed that the rate-determining step (RDS) free energy barrier for glycosidic bond cleavage is 25.8 kcal·mol⁻¹ for d4U compared to 27.3 kcal·mol⁻¹ for d4T (stavudine) [1]. This 1.5 kcal·mol⁻¹ difference corresponds to an approximately 12-fold faster intrinsic hydrolysis rate for d4U at physiological temperature, assuming comparable pre-exponential factors. The lower glycosidic bond stability of d4U is explicitly linked by the authors to its reduced antiviral activity, as premature hydrolytic deglycosylation would limit the intracellular residence time of the intact nucleoside [1]. For the saturated analogue ddU, the RDS free energy barrier is 27.6 kcal·mol⁻¹, making ddU the most hydrolytically stable of the three [1].

Hydrolytic stability Glycosidic bond Computational chemistry

ProTide Prodrug Activation Response

In a seminal comparative study, Mehellou et al. synthesized and evaluated phosphoramidate 'ProTide' derivatives of both d4U and ddU against HIV-1 and HIV-2 [1]. The ddU ProTides demonstrated moderate anti-HIV activity after phosphoramidate activation, confirming that the ProTide approach can bypass the first phosphorylation step for the saturated scaffold. In stark contrast, the d4U ProTide series exhibited a virtual lack of anti-HIV activity, despite enzymatic assays confirming efficient cleavage of the phosphoramidate motif to release d4U monophosphate (d4UMP) [2]. Molecular modeling studies comparing d4U monophosphate and ddU monophosphate provided compelling evidence that poor second and/or third phosphorylation of d4UMP to the active triphosphate species is the most likely reason for the lack of anti-HIV activity [1][2]. A subsequent independent study using cycloSal and DiPPro nucleotide prodrug technologies corroborated these findings, showing that even direct delivery of d4U mono- and diphosphate species failed to generate antiviral activity because nucleoside diphosphate kinase (NDPK) showed nearly no conversion of d4UDP to d4UTP [3].

ProTide Phosphoramidate prodrug Nucleotide delivery

Lipophilicity and Aqueous Solubility

The experimentally determined n-octanol/water partition coefficient (log Kow) for d4U is −1.07 (Balzarini et al., 1989), as recorded in the EPISuite experimental database . The ACD/Labs predicted logP is −1.45, and at pH 7.4 the logD is −1.07 . The estimated water solubility from log Kow (WSKOW v1.41) is approximately 15.6 g/L at 25 °C . For comparison, stavudine (d4T) has a reported logP of approximately −0.52 to −0.80 and water solubility in the range of 50–100 g/L at 21–23 °C, with an experimental n-octanol/water partition coefficient of 0.144 (logP ≈ −0.84) at 23 °C . Thus, d4U is at least 0.2–0.6 log units more hydrophilic than d4T, a difference attributable to the absence of the hydrophobic 5-methyl group on the pyrimidine ring. While both compounds are highly water-soluble, the ~3–6 fold lower water solubility of d4U relative to d4T may influence dissolution-rate-limited absorption in permeability assays. The more negative logD₇.₄ of d4U (−1.07) versus d4T (−0.52 estimated) indicates reduced passive membrane permeability for the uridine analogue .

Physicochemical properties logP Aqueous solubility

Nucleoside Kinase Substrate Activity

Balzarini et al. (1987) evaluated the ddeN series as alternate substrate inhibitors of their respective cellular nucleoside kinases in ATH8 cell lysates. For ddeThd (d4T) with thymidine kinase (dThd kinase) and for ddeCyd with deoxycytidine kinase (dCyd kinase), the Ki values as alternate substrate inhibitors exceeded 500 µM, indicating very poor substrate activity for the initial phosphorylation step [1]. This class-level finding establishes that all 2',3'-didehydro-2',3'-dideoxynucleosides, including d4U, share a common metabolic liability: inefficient conversion to the 5'-monophosphate by cellular kinases. However, the downstream consequences diverge markedly—while d4T can ultimately accumulate sufficient triphosphate for antiviral activity (MIC₅₀ = 3.4 µM), d4U cannot (inactive at 500 µM), suggesting additional bottlenecks specific to d4U at the second and/or third phosphorylation steps [1][2]. The Ki > 500 µM value serves as a class-level baseline: any procurement decision for a ddeN analogue must account for the kinase bottleneck, but d4U uniquely combines poor kinase substrate activity with a downstream phosphorylation blockade and enhanced hydrolytic lability, making it the most comprehensively inactive member of the series [3].

Nucleoside kinase Phosphorylation Anabolism

Synthetic Versatility as a Derivatization Platform

Kumamoto et al. (2002) demonstrated that d4U can be converted to its 2'-tributylstannyl derivative via two complementary approaches—radical-mediated desulfonylative stannylation of a 2'-benzenesulfonyl-d4U intermediate and sulfoxide-metal exchange from a 2'-benzenesulfinyl-d4U precursor [1]. This stannylated d4U intermediate provides a general entry point for 2'-carbon-substituted d4U analogues through Stille-type cross-coupling chemistry, a synthetic handle that is not directly transferable to the 5-methyl-bearing d4T scaffold without additional protection/deprotection steps. Furthermore, Guo et al. (2001) described a 'green' electrochemical synthesis of 2',3'-didehydro-2',3'-dideoxynucleosides including d4U, d4T, ddA, and ddI in high yields from a common synthetic platform, but d4U's lack of the 5-methyl group renders its uracil NH more accessible for additional N-functionalization strategies that are sterically hindered in d4T [2]. The 2'-tributylstannyl-d4U derivative has been specifically employed as a key intermediate for 3'-carbon-substituted pyrimidine nucleosides with a 2',3'-didehydro-2',3'-dideoxy structure for antiviral evaluation [3].

Synthetic intermediate Stannylation C-C bond formation

Research and Industrial Application Scenarios for d4U


Negative Control for Anti-HIV SAR Studies

d4U is the optimal negative control for any study investigating the anti-HIV activity determinants within the 2',3'-didehydro-2',3'-dideoxynucleoside (d4N) series. Its confirmed lack of anti-retroviral activity at concentrations up to 500 µM in ATH8 cells contrasts sharply with the 3.4 µM MIC₅₀ of its 5-methyl congener d4T, providing a baseline for attributing antiviral activity specifically to the thymine base substitution [1]. This scenario applies when research groups are synthesizing novel 5-substituted d4U analogues and require the unsubstituted parent d4U as a reference compound to quantify the contribution of the 5-substituent to antiviral potency and cytotoxicity. Unlike ddU, which shares the null phenotype but differs in saturation state, d4U provides a backbone-matched control that isolates the 5-position effect within the unsaturated scaffold [1][2].

Phosphorylation Bottleneck and Prodrug Validation

d4U is uniquely suited as a mechanistic probe for studying the stepwise phosphorylation requirements of nucleoside analogue activation. Because d4U monophosphate is efficiently generated from phosphoramidate ProTides but the compound still fails to exhibit antiviral activity—in contrast to ddU ProTides which are successfully activated—d4U enables researchers to experimentally isolate and study the second and third phosphorylation steps catalyzed by nucleotide kinases [3][4]. Additionally, the demonstration that nucleoside diphosphate kinase (NDPK) shows nearly no conversion of d4UDP to d4UTP makes d4U an ideal substrate for NDPK specificity studies and for screening novel nucleotide delivery technologies that attempt to bypass the d4U-specific phosphorylation blockade [5]. This scenario is directly relevant for academic and industrial groups developing ProTide, cycloSal, DiPPro, or other nucleotide prodrug strategies.

Hydrolytic Lability Reference Standard

d4U serves as the most hydrolytically labile reference standard among the common pyrimidine d4N nucleosides, with an RDS free energy barrier for glycosidic bond hydrolysis of 25.8 kcal·mol⁻¹—significantly lower than d4T (27.3 kcal·mol⁻¹) and ddU (27.6 kcal·mol⁻¹) [6]. This property makes d4U the compound of choice for forced-degradation studies, hydrolytic stability screening of nucleoside analogue libraries, and computational validation of glycosidic bond cleavage models. Pharmaceutical development groups evaluating the shelf-life and formulation compatibility of d4N-based drug candidates should include d4U as the lower-stability boundary reference to establish the acceptable stability range within the series, particularly for aqueous formulations intended for long-term storage or physiological pH conditions [6].

Synthetic Intermediate for Modified d4N Libraries

For medicinal chemistry teams building focused libraries of carbon-substituted d4N analogues, d4U is the preferred starting material over d4T because its lack of a 5-methyl substituent eliminates competing base reactivity and simplifies purification. The established synthetic route to 2'-tributylstannyl-d4U provides a validated entry point for palladium-catalyzed cross-coupling reactions that introduce diverse carbon substituents at the 2'-position, enabling systematic exploration of the 2'-SAR space [7]. Furthermore, the anionic 5'-O→3'-C stannyl migration of bis(tributylstannyl)-d4U to yield 3'-tributylstannyl-d4U opens access to the 3'-substituted chemical space, which is not readily accessible from d4T without additional manipulations [8]. The availability of a 'green' electrochemical synthesis route for d4U also supports larger-scale procurement for library synthesis with reduced environmental impact [9].

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